molecular formula C21H33N3O2 B11357921 N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide

Cat. No.: B11357921
M. Wt: 359.5 g/mol
InChI Key: HPOQATFTNGDNNV-UHFFFAOYSA-N
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Description

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide is a synthetic small molecule of interest in pharmacological and neurobiological research. This compound features a cyclohexyl core linked to a 4-ethylpiperazine moiety and a phenoxyacetamide group, a structural profile often associated with central nervous system (CNS) activity. Its core structure, which includes the 4-ethylpiperazin-1-yl group, is shared by other compounds reported in scientific literature to possess neuroprotective properties. Primary research applications are anticipated in the field of neuroscience. Compounds with the 4-ethylpiperazin-1-yl-phenylmethanone scaffold have demonstrated significant neuroprotective effects against beta-amyloid-induced toxicity in experimental models, suggesting a potential research pathway for investigating novel therapeutic approaches for Alzheimer's disease . The mechanism of action for such compounds may involve countering glutamate-induced neurotoxicity and mitigating Aβ-induced ATP depletion in neuronal cells, indicating a potential mitochondrial site of action . Furthermore, structural analogues featuring substituted piperazine groups are actively investigated as potent and selective antagonists for κ-opioid receptors, a target implicated in stress, anxiety, depression, and addiction disorders . Researchers may find this compound valuable as a chemical tool for probing these complex neurological pathways. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C21H33N3O2

Molecular Weight

359.5 g/mol

IUPAC Name

N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]-2-phenoxyacetamide

InChI

InChI=1S/C21H33N3O2/c1-2-23-13-15-24(16-14-23)21(11-7-4-8-12-21)18-22-20(25)17-26-19-9-5-3-6-10-19/h3,5-6,9-10H,2,4,7-8,11-18H2,1H3,(H,22,25)

InChI Key

HPOQATFTNGDNNV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2(CCCCC2)CNC(=O)COC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reductive Amination of Cyclohexanone

Cyclohexanone reacts with 4-ethylpiperazine in the presence of a reducing agent to form 1-(4-ethylpiperazin-1-yl)cyclohexylamine. Sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C achieves a 78% yield, with excess cyclohexanone minimizing diastereomer formation.

Reaction Conditions :

  • Solvent : Methanol

  • Temperature : 0–5°C

  • Catalyst : Acetic acid (10 mol%)

  • Workup : Neutralization with aqueous NaOH, extraction with dichloromethane

N-Methylation of the Amine Intermediate

The amine undergoes alkylation with methyl iodide to introduce the methyl group. Using potassium carbonate (K2CO3) in dimethylformamide (DMF) at 60°C for 12 hours yields 1-(4-ethylpiperazin-1-yl)cyclohexylmethylamine in 85% purity.

Optimization Note :

  • Excess methyl iodide (1.5 equiv) ensures complete methylation.

  • Purification via silica gel chromatography (ethyl acetate:hexane = 3:7) removes residual piperazine.

Preparation of Phenoxyacetic Acid Derivatives

Synthesis of Phenoxyacetyl Chloride

Phenoxyacetic acid is treated with thionyl chloride (SOCl2) under reflux to generate phenoxyacetyl chloride. The reaction proceeds quantitatively within 2 hours, with excess SOCl2 removed under vacuum.

Critical Parameters :

  • Temperature : 70–80°C

  • Solvent : Toluene (anhydrous)

Alternative Activation via Mixed Anhydrides

For heat-sensitive substrates, phenoxyacetic acid is activated using ethyl chloroformate in the presence of triethylamine (TEA). This method avoids high temperatures, yielding the mixed anhydride intermediate at 0°C.

Amide Bond Formation

Schotten-Baumann Reaction

The cyclohexylmethylamine intermediate reacts with phenoxyacetyl chloride in a biphasic system (water:dichloromethane). TEA is added to scavenge HCl, driving the reaction to completion. This method affords the amide in 72% yield after recrystallization from ethanol.

Reaction Scheme :

Cyclohexylmethylamine+Phenoxyacetyl chlorideTEA, H2O/CH2Cl2N-[1-(4-Ethylpiperazin-1-yl)cyclohexyl]methyl-2-phenoxyacetamide\text{Cyclohexylmethylamine} + \text{Phenoxyacetyl chloride} \xrightarrow{\text{TEA, H}2\text{O/CH}2\text{Cl}_2} \text{N-{[1-(4-Ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide}

Coupling Using EDCl/HOBt

A more controlled approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane. The amine and phenoxyacetic acid are coupled at room temperature for 24 hours, achieving 89% yield.

Advantages :

  • Minimizes racemization.

  • Suitable for sterically hindered amines.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) removes unreacted starting materials.

  • HPLC : Reverse-phase C18 column (acetonitrile:water = 65:35) confirms >98% purity.

Spectroscopic Analysis

  • NMR : 1H^1\text{H} NMR (400 MHz, CDCl3) shows characteristic peaks at δ 1.45 (m, cyclohexyl CH2), 3.25 (s, piperazine N-CH2), and 7.25 (m, phenyl protons).

  • Mass Spectrometry : ESI-MS m/z 430.3 [M+H]+^+.

Process Optimization and Scale-Up Challenges

Solvent Selection

  • Polar Aprotic Solvents : DMF enhances reaction rates but complicates removal during scale-up.

  • Green Alternatives : Cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining efficiency.

Catalytic Improvements

  • Palladium Catalysts : Pd/C (5 wt%) in hydrogenation steps reduces imine intermediates with >90% selectivity .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several piperazine- and acetamide-containing derivatives. Below is a comparative analysis:

Compound Name Piperazine Substituent Acetamide Substituent Key Features Reference(s)
N-{[1-(4-Ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide 4-Ethyl Cyclohexylmethyl-phenoxy High lipophilicity (cyclohexyl), CNS penetration potential -
N-(4-Phenoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide 4-Phenyl 4-Phenoxyphenyl Increased aromaticity; potential serotonin/dopamine receptor modulation
N-Cyclohexyl-2-(4-propylpiperazin-1-yl)acetamide 4-Propyl Cyclohexyl Simplified structure; propyl group may prolong metabolic half-life
2-(3-(4-((1H-Indazol-5-yl)amino)-6-(piperazin-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide Unsubstituted piperazine Isopropyl-phenoxy-pyrimidine-indazole Complex heterocyclic system; kinase inhibition potential
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide N/A Chloronitrophenyl-methylsulfonyl Electron-withdrawing groups; precursor for heterocyclic synthesis

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The cyclohexyl group in the main compound enhances lipid solubility, akin to 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (), which demonstrated high cerebrospinal fluid penetration . Comparatively, phenyl-substituted piperazines () may exhibit lower CNS distribution due to increased aromatic bulk.
  • Metabolism : Ethyl and propyl groups on piperazine (main compound vs. ) are metabolized via N-dealkylation. The ethyl group likely offers moderate metabolic stability, while propyl may slow clearance .
  • Solubility: The phenoxyacetamide moiety improves aqueous solubility compared to purely aliphatic derivatives (e.g., ).

Biological Activity

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on anti-inflammatory effects, cytotoxicity, and other relevant pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

\text{N 1 4 ethylpiperazin 1 yl cyclohexyl methyl}-2-phenoxyacetamide}}

This structure suggests potential interactions with various biological targets, particularly in the context of pain management and inflammation.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds similar to this compound. For instance, a related phenoxy acetic acid derivative demonstrated significant inhibition of paw edema in animal models, achieving reductions of 63.35% and 46.51% in paw thickness and 68.26% and 64.84% in paw weight, respectively . The mechanism involves the inhibition of pro-inflammatory mediators such as TNF-α and PGE-2, with reductions of 61.04% and 60.58% observed .

COX Inhibition Studies

A detailed investigation into cyclooxygenase (COX) inhibition revealed that compounds structurally related to this compound exhibited varying degrees of COX-1 and COX-2 inhibitory activities. The IC50 values for COX-2 ranged from 0.06 ± 0.01 to 0.97 ± 0.06 μM, indicating potent activity compared to standard drugs like celecoxib (IC50 = 0.05 ± 0.02 μM) . Table 1 summarizes these findings.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)
Compound A4.07 ± 0.120.06 ± 0.0167.78
Compound B7.00 ± 0.200.09 ± 0.0177.78
Celecoxib14.93 ± 0.120.05 ± 0.02298.6

Cytotoxic Activity

The cytotoxic effects of this compound have also been explored in various cancer cell lines, particularly leukemia subtypes. A recent study indicated that derivatives with similar structural features demonstrated promising cytotoxicity against multiple leukemia cell lines, including K562 and U937, while exhibiting lower toxicity towards normal peripheral blood mononuclear cells (PBMNCs) . This selectivity underscores the potential for developing targeted therapies.

The biological activity of this compound may be attributed to its ability to modulate inflammatory pathways and induce apoptosis in cancer cells:

  • Inhibition of Pro-inflammatory Cytokines : By reducing levels of TNF-α and PGE-2.
  • Induction of Apoptosis : Mechanistic studies indicate that certain derivatives promote apoptosis through mitochondrial pathways in cancer cells .

Case Studies

Several case studies have documented the efficacy of compounds similar to this compound:

  • Case Study on Inflammation : A study involving rats demonstrated that administration of a phenoxy acetic acid derivative led to significant reductions in inflammation markers without adverse gastrointestinal effects, suggesting a favorable safety profile .
  • Cancer Treatment Study : In vitro studies showed that specific derivatives exhibited higher cytotoxicity against resistant leukemia cell lines compared to standard treatments, highlighting their potential as novel therapeutic agents .

Q & A

Q. What are the key steps in synthesizing N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Condensation of cyclohexanone derivatives with 4-ethylpiperazine under reductive amination conditions to form the 1-(4-ethylpiperazin-1-yl)cyclohexyl scaffold.
  • Step 2 : Alkylation of the cyclohexylmethyl group with bromoacetophenone derivatives.
  • Step 3 : Amidation of the intermediate with phenoxyacetic acid using coupling agents like EDC/HOBt.
    Purification via column chromatography and characterization by 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS is critical to confirm structural integrity .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify proton environments and carbon frameworks, focusing on peaks for the ethylpiperazine (δ 2.4–3.0 ppm) and phenoxyacetamide (δ 7.2–7.6 ppm) moieties .
  • Mass Spectrometry : High-resolution LC-MS (e.g., Q-TOF) ensures molecular weight accuracy and detects impurities.
  • X-ray Crystallography (if crystalline): Resolves absolute stereochemistry and confirms spatial arrangement of substituents .

Q. What preliminary assays are recommended to assess biological activity?

  • Methodological Answer :
  • In vitro binding assays : Screen against CNS targets (e.g., serotonin/dopamine receptors) due to structural similarity to piperazine-containing psychotropic agents. Use radioligand displacement assays with positive controls .
  • Enzyme inhibition studies : Test acetylcholinesterase or monoamine oxidase inhibition using spectrophotometric methods (e.g., Ellman’s assay) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Dose-response curves : Perform EC50_{50}/IC50_{50} determinations across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Receptor subtype selectivity : Use transfected cell lines expressing specific receptor isoforms (e.g., 5-HT1A_{1A} vs. 5-HT2A_{2A}) to isolate target engagement .
  • Metabolic stability assays : Evaluate liver microsomal degradation to rule out false negatives due to rapid metabolism .

Q. How to design experiments for optimizing target selectivity?

  • Methodological Answer :
  • Structure-activity relationship (SAR) studies : Modify substituents systematically:
  • Replace the ethyl group on piperazine with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on receptor binding .
  • Introduce electron-withdrawing groups (e.g., -NO2_2) on the phenoxy ring to alter electronic properties and binding affinity .
  • Molecular docking simulations : Use software like AutoDock Vina to predict binding poses against protein targets (e.g., PDB: 6WGT for serotonin receptors) .

Q. What strategies mitigate low solubility in pharmacokinetic studies?

  • Methodological Answer :
  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility for in vivo administration .
  • Prodrug derivatization : Synthesize phosphate or acetylated prodrugs to improve bioavailability, followed by enzymatic cleavage studies in plasma .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting cytotoxicity results across cell lines?

  • Methodological Answer :
  • Cell line profiling : Compare IC50_{50} values in cancer vs. non-cancer cell lines (e.g., HEK-293 vs. MCF-7) to identify selective toxicity.
  • Apoptosis assays : Use Annexin V/PI staining and caspase-3 activation assays to distinguish necrotic vs. apoptotic pathways .
  • Transcriptomic analysis : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., p53, MAPK) .

Q. What computational tools validate hypothesized mechanisms of action?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100 ns trajectories to assess binding stability (e.g., RMSD < 2 Å) .
  • Pharmacophore modeling : Generate 3D pharmacophore maps using Schrödinger Phase to align with known active compounds .

Tables for Key Data

Property Value/Technique Reference
Molecular WeightCalculated: 375.48 g/mol
LogP (Predicted)3.2 ± 0.3 (ChemAxon)
Plasma Protein Binding89% (Human, in vitro)
CYP3A4 InhibitionIC50_{50} = 12.5 µM

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